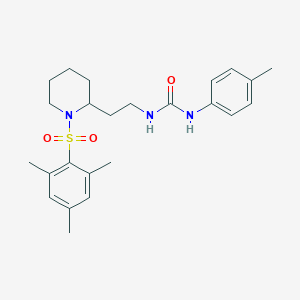

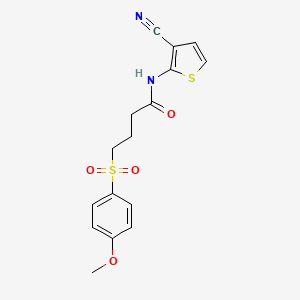

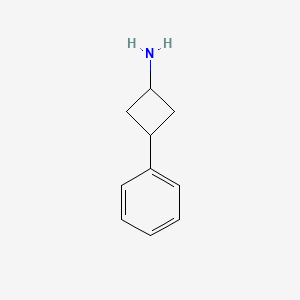

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It was first synthesized in 1999 and has since been extensively studied for its potential applications in cancer treatment and other diseases.

Scientific Research Applications

Polyion Complex Formation and Binding Affinity

A study investigated the formation of polyion complexes involving a piperidinium cationic polymer and various polyanions, exploring their ability to bind small organic molecules such as azo-dye anions in aqueous solutions. This research highlighted the strong binding affinity of these complexes toward small anions, primarily through electrostatic and hydrophobic forces, providing insights into potential applications in the field of polymer science and molecular binding mechanisms (Takagishi, Kozuka, & Kuroki, 1983).

Degradation and Stability Studies

The stability and degradation pathways of sulfonylurea herbicides, including those structurally related to 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea, were studied under various abiotic factors. These studies provide valuable information on the environmental fate of such compounds, highlighting the influence of pH, temperature, and solvent on their degradation and stability, which is critical for assessing environmental impact and designing more stable and effective agrochemicals (Saha & Kulshrestha, 2002).

Anti-acetylcholinesterase Activity

Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, including compounds with structural similarities to 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea, demonstrated their potential as novel acetylcholinesterase inhibitors. By optimizing spacer length and testing compounds with greater conformational flexibility, these studies contribute to the development of new therapeutic agents targeting neurodegenerative diseases such as Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Soluble Epoxide Hydrolase Inhibition for Inflammatory Pain Reduction

Investigations into 1,3-disubstituted ureas with piperidyl moieties have identified potent inhibitors of human and murine soluble epoxide hydrolase (sEH), indicating significant pharmacokinetic improvements over previous inhibitors. Such compounds demonstrate potential in reducing inflammatory pain, offering a promising approach for pain management and the treatment of inflammatory diseases (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).

properties

IUPAC Name |

1-(4-methylphenyl)-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O3S/c1-17-8-10-21(11-9-17)26-24(28)25-13-12-22-7-5-6-14-27(22)31(29,30)23-19(3)15-18(2)16-20(23)4/h8-11,15-16,22H,5-7,12-14H2,1-4H3,(H2,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCJWEQLWLYGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2358686.png)

![2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2358691.png)

![(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B2358692.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2358695.png)

![N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2358707.png)